molecular formula C16H11ClFNO B11837164 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

Cat. No.: B11837164
M. Wt: 287.71 g/mol
InChI Key: PQIZLBIXRNFGGN-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol is a complex organic compound with the molecular formula C16H11ClFNO and a molecular weight of 287.72 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with amino, chloro, and fluoro groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The chloro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

1-(2-amino-3-chloro-6-fluorophenyl)naphthalen-2-ol

InChI

InChI=1S/C16H11ClFNO/c17-11-6-7-12(18)15(16(11)19)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2

InChI Key

PQIZLBIXRNFGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Cl)F)O

Origin of Product

United States

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